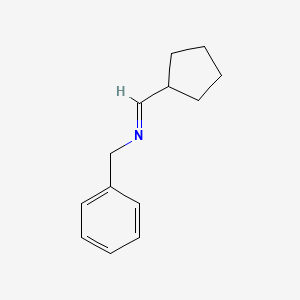

(E)-N-Benzyl-1-cyclopentylmethanimine

Description

Structure

3D Structure

Properties

CAS No. |

918970-29-3 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-benzyl-1-cyclopentylmethanimine |

InChI |

InChI=1S/C13H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-3,6-7,11,13H,4-5,8-10H2 |

InChI Key |

SEIVOLRSDUNKCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C=NCC2=CC=CC=C2 |

Origin of Product |

United States |

The Ubiquity and Synthetic Versatility of Imine Functional Groups in Organic Chemistry

The imine functional group, characterized by a carbon-nitrogen double bond (C=N), is a cornerstone of organic chemistry. wikipedia.orgbyjus.com Imines, also known as Schiff bases, are analogous to aldehydes and ketones where the oxygen atom is replaced by a nitrogen group. byjus.comucla.edu This substitution imparts distinct reactivity, making imines crucial intermediates in a vast array of chemical transformations. fiveable.me

Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. byjus.comfiveable.me This reversible reaction often requires the removal of water to drive the equilibrium towards the imine product. byjus.com The carbon atom of the C=N bond is electrophilic, similar to the carbonyl carbon, but generally less so due to the lower electronegativity of nitrogen compared to oxygen. byjus.commasterorganicchemistry.com Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. nih.gov This dual reactivity allows imines to participate in a wide range of reactions, including nucleophilic additions, reductions to form amines, and cycloaddition reactions. fiveable.menih.govacs.org Their importance is highlighted by their role in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. byjus.combeilstein-journals.org

The Distinctive Role of N Benzyl Imines As Key Intermediates

N-benzyl imines are a specific class of imines where the nitrogen atom is substituted with a benzyl (B1604629) group. This structural feature introduces unique properties that make them valuable intermediates in organic synthesis. The benzyl group can influence the steric and electronic properties of the imine, impacting its reactivity and stability.

N-benzyl imines are frequently employed in the synthesis of complex nitrogen-containing molecules. nih.govrsc.orgrsc.org For instance, they are precursors in the synthesis of various heterocyclic compounds, such as pyrrolidines and piperidines, which are common scaffolds in medicinal chemistry. beilstein-journals.orgorgsyn.orgnih.gov The N-benzyl group can be readily removed under various conditions, such as hydrogenolysis, making it a useful protecting group for the nitrogen atom. This allows for transformations at other parts of the molecule without affecting the amine functionality, which can be revealed at a later synthetic stage. Furthermore, the presence of the aromatic ring in the benzyl group can be exploited in various catalytic processes.

Structural and Mechanistic Considerations of the Cyclopentyl Moiety in Imine Chemistry

In reactions involving the imine, the cyclopentyl group can play a significant role in directing the stereoselectivity. For example, in cycloaddition reactions, the cyclopentyl moiety can influence the facial selectivity of the approaching reactant. acs.org A study on the synthesis of N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine utilized cyclopentanone (B42830) in a one-pot reaction, highlighting the use of a cyclopentyl-containing starting material to build more complex structures. researchgate.net The conformational constraints of the cyclopentyl ring can also impact the stability of transition states, thereby influencing reaction rates and product distributions.

Research Avenues and Significance for E N Benzyl 1 Cyclopentylmethanimine Investigations

Direct Condensation Approaches from Cyclopentylmethanal and Benzylamine

The most straightforward route to (E)-N-Benzyl-1-cyclopentylmethanimine is the direct condensation of cyclopentylmethanal with benzylamine. This reaction is a reversible process where the formation of the imine is accompanied by the release of a water molecule. acs.org To drive the reaction to completion, strategies are often employed to remove water from the system, such as azeotropic distillation with a Dean-Stark trap, or the use of dehydrating agents. acs.org

Catalytic Strategies for Efficient Imine Formation (e.g., Heterogeneous, Homogeneous Acid Catalysis)

To enhance the rate and efficiency of imine formation, various catalytic systems have been developed. These catalysts function by activating the carbonyl group of the aldehyde, thereby facilitating nucleophilic attack by the amine.

Homogeneous Catalysis: Simple acid catalysts are often used in homogeneous systems. For instance, p-toluenesulfonic acid (p-TsOH) is a common choice that can effectively promote the condensation of aldehydes and amines. scirp.org While effective, a key drawback of homogeneous catalysts is the often-difficult separation from the reaction mixture post-synthesis.

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous catalysts, solid-supported catalysts have gained significant attention. Amberlyst® 15, a sulfonic acid-functionalized polystyrene resin, serves as an excellent example of a recyclable, heterogeneous acid catalyst. peerj.com It has been successfully employed for the synthesis of a wide array of imines under solventless conditions, offering high yields, short reaction times, and operational simplicity due to its easy removal by simple filtration. peerj.com

Table 1: Comparison of Catalytic Strategies for Imine Synthesis

| Feature | Homogeneous Catalysis (e.g., p-TsOH) | Heterogeneous Catalysis (e.g., Amberlyst® 15) |

|---|---|---|

| State | Soluble in reaction medium | Insoluble solid in reaction medium |

| Efficiency | Generally high catalytic activity | High activity, potentially limited by mass transfer |

| Separation | Often requires extraction or distillation | Simple filtration |

| Reusability | Typically not reusable | Easily recovered and reused |

| Example | p-Toluenesulfonic acid scirp.org | Amberlyst® 15 peerj.com |

Exploration of Green Chemistry Principles in (E)-N-Benzyl-1-cyclopentylmethanimine Synthesis (e.g., Solvent-Free, Aqueous Media, Supercritical CO2)

In line with the growing demand for sustainable chemical processes, green chemistry principles have been extensively applied to imine synthesis. acs.orgrsc.org These approaches aim to minimize waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free and Grinding Methods : A significant advancement in green synthesis is the elimination of volatile organic solvents. Reactions can be performed under solvent-free (neat) conditions by simply mixing the aldehyde and amine, sometimes with the aid of microwave irradiation or grinding to enhance reactivity. scirp.orgjocpr.comjocpr.com In some cases, applying a vacuum to remove the water byproduct can yield the desired imine efficiently without any catalyst or heating. scirp.org These methods are highly atom-economical and simplify product purification.

Aqueous Media : While the presence of water typically shifts the equilibrium away from imine formation, the development of specialized catalysts and reaction conditions is an active area of research to enable imine synthesis in aqueous environments, which would be an ideal green solvent.

Supercritical Carbon Dioxide (sc-CO₂) : Supercritical CO₂ has emerged as a promising green solvent for chemical synthesis. researchgate.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. researchgate.net For imine synthesis, sc-CO₂ acts as more than just a solvent; it can also promote the reaction. The water formed during the condensation can react with CO₂ to generate carbonic acid in situ. This acid then autocatalyzes the imine formation, providing a "traceless" catalytic system that leaves no residue after the CO₂ is vented. chemistryviews.org This method has been used to produce various aldimines in high yields at mild conditions (e.g., 35 °C and 15 MPa). chemistryviews.org The low dielectric constant of sc-CO₂ can also lower the energy barrier for imine bond formation. acs.org

Table 2: Overview of Green Synthetic Approaches for Imines

| Method | Description | Key Advantages |

|---|---|---|

| Solvent-Free Grinding | Mechanical mixing of solid/liquid reactants without bulk solvent. jocpr.com | High atom economy, reduced waste, simple procedure. jocpr.com |

| Microwave Irradiation | Use of microwave energy to accelerate the reaction, often under neat conditions. researchgate.net | Rapid reaction times, enhanced yields. researchgate.net |

| Supercritical CO₂ | Using CO₂ above its critical point as a solvent and promoter. chemistryviews.org | Environmentally benign, autocatalytic, easy product isolation. researchgate.netchemistryviews.org |

Continuous Flow Chemistry for Scalable Imine Preparation

For the large-scale and industrial production of imines, continuous flow chemistry offers substantial advantages over traditional batch processing. nih.govnih.gov In a flow system, reactants are continuously pumped through a reactor, which can be a heated tube, a coil, or a packed bed containing a heterogeneous catalyst. This approach allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and yield. nih.gov

Continuous flow is particularly advantageous for managing unstable intermediates and integrating multiple reaction steps into a single, streamlined process. nih.gov For example, an imine can be generated in situ in one part of the flow reactor and then immediately passed into a second reactor for a subsequent transformation, such as hydrogenation, without the need for isolation. nih.govacs.org This method has been shown to enhance optical activity in certain asymmetric reactions compared to batch processes, potentially due to shorter reaction times minimizing side reactions like racemization. nih.gov The scalability of flow processes allows for the production of kilogram quantities of product per day from a relatively small reactor setup. acs.org

Stereoselective Synthesis of (E)-N-Benzyl-1-cyclopentylmethanimine via Chiral Auxiliaries or Catalysts

While (E)-N-Benzyl-1-cyclopentylmethanimine is an achiral molecule, the principles of stereoselective synthesis are paramount when targeting chiral analogues or using the imine as a precursor for chiral amines. The (E) configuration of the C=N double bond is generally the thermodynamically favored isomer. Asymmetric synthesis aims to control the formation of new stereocenters, for instance, through the addition of a nucleophile to the imine carbon.

This is often achieved by employing a chiral auxiliary , a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In imine chemistry, auxiliaries can be attached to the nitrogen atom. Examples include:

N-Sulfinyl Imines : Chiral tert-butanesulfinamide is a widely used auxiliary that reacts with aldehydes to form N-sulfinyl imines. The sulfinyl group effectively shields one face of the C=N bond, directing nucleophilic attack to the opposite face with high diastereoselectivity. wikipedia.org

N-Phosphonyl Imines : Novel chiral N-phosphonyl imines have been designed that react with various nucleophiles to produce chiral products in good yields and with excellent diastereoselectivity. researchgate.netnih.gov These auxiliaries can often be recycled, making them suitable for larger-scale synthesis. researchgate.net

Orthoacylimines : A class of auxiliaries derived from orthoacyl azides can be used to generate imines that undergo highly diastereoselective nucleophilic additions with organolithium reagents. acs.org

After the stereocenter is set, the chiral auxiliary is cleaved under mild conditions to yield the desired chiral amine, and the auxiliary can often be recovered. acs.org The development of chiral catalysts that can achieve the same stereocontrol without being consumed in the reaction remains a major goal in this field.

In Situ Generation of Imines for Downstream Reactions

To improve process efficiency and handle potentially unstable imine intermediates, a common strategy is the in situ generation of the imine, which is then consumed immediately in a subsequent reaction without being isolated. organic-chemistry.org This one-pot approach avoids a separate synthesis and purification step, saving time, materials, and reducing waste.

A prominent example is reductive amination , where an aldehyde and an amine are mixed in the presence of a reducing agent. The imine is formed as a transient intermediate and is immediately reduced to the corresponding secondary amine. This can be performed as a cascade reaction in a continuous flow system, where condensation and hydrogenation occur simultaneously. acs.orgacs.org

Beyond reduction, in situ generated imines can serve as electrophiles in a variety of other transformations, including:

Aza-Henry Reactions : Addition of nitroalkanes. researchgate.net

Mannich-type Reactions : Addition of enolates or enol ethers. peerj.com

Cycloaddition Reactions : Participating in [4+2] or [2+2] cycloadditions to form heterocyclic rings. peerj.com

This methodology is highly versatile and is central to many multi-component reactions where three or more reactants combine in a single operation to build complex molecular architectures. rsc.org

Nucleophilic Addition Reactions to the Imine Electrophilic Carbon

The carbon-nitrogen double bond in (E)-N-Benzyl-1-cyclopentylmethanimine is polarized, rendering the imine carbon electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the construction of more complex molecular architectures.

Mannich-Type Reactions and Derivatives

The Mannich reaction is a fundamental transformation in organic synthesis that involves the aminoalkylation of a carbon acid with an imine or its equivalent. nih.gov For (E)-N-Benzyl-1-cyclopentylmethanimine, this would involve the addition of a nucleophile to the imine, leading to the formation of a new carbon-carbon bond and a β-amino compound.

The Nitro-Mannich, or aza-Henry, reaction is a specific type of Mannich reaction where the nucleophile is a nitroalkane. frontiersin.orgnih.gov This reaction is a powerful tool for the synthesis of β-nitroamines, which are versatile intermediates that can be further transformed into other functional groups like 1,2-diamines or α-amino ketones. beilstein-journals.org The presence of electron-withdrawing groups on the imine can facilitate the reaction by increasing the electrophilicity of the imine carbon. frontiersin.orgnih.gov

In the context of (E)-N-Benzyl-1-cyclopentylmethanimine, the reaction with a nitroalkane, such as nitromethane, would proceed via the attack of the nitronate anion on the imine carbon. The general mechanism is base-catalyzed, where the base deprotonates the nitroalkane to form the nucleophilic nitronate. frontiersin.orgnih.gov The resulting β-nitroamine can exist as diastereomers, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. frontiersin.orgnih.gov

Table 1: Representative Nitro-Mannich Reactions with N-Alkyl Imines

| Imine Substrate | Nitroalkane | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| N-Boc imine | Nitroethane | Cu(OAc)₂/Sm(O-iPr)₃/ligand | N-Boc-β-nitroamine | 96 | >20:1 (syn/anti) |

Data adapted from studies on analogous imine systems. frontiersin.orgnih.govbeilstein-journals.org

Decarboxylative Mannich reactions represent a variation where a carboxylic acid serves as the nucleophile precursor, releasing carbon dioxide as the only byproduct. chemistryviews.org This approach has been successfully extended to N-alkyl aldimines using substituted malonic acid half oxyesters (SMAHOs) as nucleophilic partners. chemistryviews.org This reaction provides direct access to β²,³-aminoesters. chemistryviews.org

For (E)-N-Benzyl-1-cyclopentylmethanimine, a reaction with a SMAHO in the presence of a suitable catalyst, such as DABCO, would be expected to yield the corresponding secondary β-aminoester. chemistryviews.org The use of acidic additives can be crucial to suppress potential side reactions like olefination. chemistryviews.org A multicomponent approach, where the imine is generated in situ from cyclopentanecarboxaldehyde and benzylamine, is also a feasible strategy. chemistryviews.org

Table 2: Decarboxylative Mannich Reactions of N-Alkyl Imines with SMAHOs

| Imine Substrate | SMAHO | Catalyst/Additives | Product | Yield (%) |

|---|

Data based on a study by Presset and colleagues. chemistryviews.orgresearchgate.net

Carbon-Carbon Bond Forming Additions (e.g., Organometallic Reagents, Enolates)

Beyond Mannich-type reactions, the electrophilic imine carbon of (E)-N-Benzyl-1-cyclopentylmethanimine is a target for a wide array of carbon nucleophiles, including organometallic reagents and enolates.

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to N-benzyl aldimines is a classic method for the synthesis of secondary amines. The reaction of (E)-N-Benzyl-1-cyclopentylmethanimine with an organometallic reagent would result in the formation of a new carbon-carbon bond and, after workup, a secondary amine with a new substituent at the former imine carbon.

Enolates, generated from ketones, esters, or other carbonyl compounds, can also add to imines in a process analogous to the aldol (B89426) reaction. This reaction, when performed with an imine, is a type of Mannich reaction. The use of pre-formed enolates or the in-situ generation under basic or acidic conditions allows for the formation of β-amino carbonyl compounds. The stereochemical outcome of these additions can often be controlled through the use of chiral auxiliaries or catalysts.

Cycloaddition Chemistry of (E)-N-Benzyl-1-cyclopentylmethanimine

Imines can participate in cycloaddition reactions, acting as either the 2π component or as part of a 4π system. This reactivity provides a powerful means to construct heterocyclic rings.

Hetero-Diels-Alder Reactions as Dienophiles or Azadienes

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. Imines like (E)-N-Benzyl-1-cyclopentylmethanimine can participate in these reactions in two primary ways.

As a dienophile , the C=N bond of the imine can react with a 1,3-diene. This [4+2] cycloaddition would lead to the formation of a tetrahydropyridine (B1245486) ring system. The reactivity of the imine as a dienophile is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which lowers the energy of the LUMO of the C=N bond.

Alternatively, N-benzyl aldimines can be part of a 1-azadiene or 2-azadiene system. In a 1,3-diaza-1,3-diene system, the imine functionality is conjugated with another C=N bond. These diazabutadienes can react with dienophiles, such as alkynes or alkenes, in a [4+2] cycloaddition to form various six-membered nitrogen-containing heterocycles. unimi.it The regiochemistry of these cycloadditions is influenced by the nature of the substituents on both the azadiene and the dienophile. unimi.it

Furthermore, N-benzyl aldimines can generate azomethine ylides in situ. These 1,3-dipoles can then undergo a [3+2] cycloaddition with various dipolarophiles (alkenes, alkynes) to furnish five-membered nitrogen-containing heterocycles like pyrrolidines. mdpi.comhighfine.comresearchgate.net The reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a well-known method for generating such non-stabilized azomethine ylides. highfine.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-N-Benzyl-1-cyclopentylmethanimine |

| Benzylamine |

| Cyclopentanecarboxaldehyde |

| DABCO (1,4-diazabicyclo[2.2.2]octane) |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

| Nitromethane |

| TMSCl (trimethylsilyl chloride) |

| Acetic Acid (AcOH) |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| Samarium(III) isopropoxide (Sm(O-iPr)₃) |

| Lithium triethylborohydride (Li(Et₃BH)) |

Intramolecular Hetero-Diels-Alder Reactions

The Intramolecular Hetero-Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic structures. In the context of (E)-N-Benzyl-1-cyclopentylmethanimine, this reaction would involve the imine acting as a dienophile and a suitably positioned diene within the same molecule.

Theoretical studies using density functional theory (DFT) have shown that intramolecular hetero-Diels-Alder reactions involving imine dienophiles are typically concerted but highly asynchronous processes. nih.gov This means the two new sigma bonds are formed in a single step, but not at the same rate. The stereochemical outcome of these reactions is influenced by electronic repulsion between the nitrogen lone pair and the electron density of the diene moiety. nih.gov

Protonation of the imine nitrogen to form an iminium ion significantly lowers the activation barrier for the cycloaddition, making the reaction more favorable even in aqueous solutions. nih.gov The resulting iminium dienophiles lead to even more asynchronous transition states. nih.gov While specific experimental data on the intramolecular hetero-Diels-Alder reaction of (E)-N-Benzyl-1-cyclopentylmethanimine itself is not detailed in the provided results, the general principles derived from studies of similar N-benzyl imines and other imine dienophiles are directly applicable. nih.govnih.govnih.govrsc.org These reactions are crucial for the stereoselective synthesis of polycyclic alkaloids and other natural products. rsc.org

[2+2] Cycloadditions (e.g., Staudinger Beta-Lactam Synthesis)

The [2+2] cycloaddition of an imine with a ketene (B1206846), known as the Staudinger beta-lactam synthesis, is a classic and highly significant reaction for the formation of β-lactams, which are core structures in many antibiotic drugs. wikipedia.org This reaction, discovered by Hermann Staudinger in 1907, involves the formation of a four-membered ring. wikipedia.org

The mechanism proceeds through a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular ring closure to yield the β-lactam. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting β-lactam (cis or trans) is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org

Several factors influence the outcome of the Staudinger reaction:

Electronic Effects: Electron-donating groups on the imine and electron-withdrawing groups on the ketene tend to favor the formation of cis-β-lactams by accelerating the direct ring closure. organic-chemistry.org Conversely, electron-withdrawing groups on the imine and electron-donating groups on the ketene favor trans-β-lactams. organic-chemistry.org

Catalysis: The reaction can be catalyzed by various species. For instance, N-heterocyclic carbenes (NHCs) have been shown to be efficient catalysts for the Staudinger reaction, leading to high yields and enantioselectivities. nih.gov

In Situ Generation: Ketenes are often unstable and are generated in situ for the reaction. wikipedia.orgorganic-chemistry.org Similarly, imines can also be generated in situ via methods like the Staudinger/aza-Wittig tandem reaction. rsc.org

While no specific studies on (E)-N-Benzyl-1-cyclopentylmethanimine were found, the general principles of the Staudinger synthesis are applicable. The cyclopentyl group would be one of the substituents on the final β-lactam ring.

| Substituent Effect on Imine | Substituent Effect on Ketene | Favored Product Stereochemistry | Reference |

|---|---|---|---|

| Electron-Donating | Electron-Withdrawing | cis-β-lactam | organic-chemistry.org |

| Electron-Withdrawing | Electron-Donating | trans-β-lactam | organic-chemistry.org |

Redox Transformations Involving the Imine Moiety

The carbon-nitrogen double bond of an imine can undergo various redox transformations, providing access to a wide range of amine derivatives.

Catalytic Hydrogenation and Transfer Hydrogenation Mechanisms

Catalytic hydrogenation and transfer hydrogenation are fundamental methods for the reduction of imines to amines.

Catalytic Hydrogenation: This process typically involves the use of molecular hydrogen (H₂) and a metal catalyst. The mechanism can vary depending on the catalyst and reaction conditions. For some molybdenum and tungsten nitrosyl hydride complexes, an 'ionic hydrogenation' mechanism is proposed. nih.gov This involves the heterolytic splitting of H₂ and a "proton before hydride" transfer sequence, with the addition of the H₂ ligand to the catalyst being the rate-limiting step. nih.gov Iron complexes, such as the Knölker-type catalysts, have also been studied for imine hydrogenation. acs.org The mechanism involves the activation of the precatalyst, reaction with H₂ to form an iron(II) hydride complex, which then hydrogenates the imine. acs.org

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule instead of H₂ gas. Ammonia borane (B79455) (NH₃·BH₃) is a common hydrogen source for the manganese-catalyzed asymmetric transfer hydrogenation (ATH) of imines. acs.org This approach has been successfully applied to a variety of N-benzyl-substituted imines, affording chiral amines in good to excellent yields and enantioselectivities. acs.org The reaction tolerates various functional groups, including those containing heteroatoms like sulfur, oxygen, and nitrogen. acs.org

Photoredox-Catalyzed Reductions and Subsequent Radical Functionalizations

Visible-light photoredox catalysis has emerged as a powerful tool for the reduction of imines under mild conditions. acs.orgnih.gov This approach often involves a single-electron transfer (SET) to the imine, generating radical intermediates that can undergo further functionalization.

Single-Electron Transfer Pathways and α-Amino Radical Intermediates

The single-electron reduction of an imine, such as (E)-N-Benzyl-1-cyclopentylmethanimine, generates a radical anion. snnu.edu.cn This species can then be protonated to form a key intermediate: the α-amino radical. acs.orgsnnu.edu.cn This radical is a versatile intermediate that can participate in a variety of transformations, including radical-radical couplings and additions to electrophiles. acs.orgsnnu.edu.cn

The generation of α-amino radicals can be achieved through various photoredox catalytic cycles. For example, an excited-state photocatalyst can be quenched by a single-electron donor, and the resulting reduced photocatalyst then transfers an electron to the imine. researchgate.net Alternatively, the excited photocatalyst can directly reduce the imine. beilstein-archives.org The specific pathway depends on the photocatalyst, substrate, and other additives present in the reaction mixture. snnu.edu.cnbeilstein-archives.org

Radical Umpolung Strategies in Imine Reactivity

The generation of an α-amino radical represents an "umpolung" or reversal of the normal reactivity of the imine carbon. acs.orgrsc.org Typically, the imine carbon is electrophilic. However, the α-amino radical has nucleophilic character at the carbon atom. This umpolung strategy opens up new avenues for forming carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.orgnih.govacs.org

N-Heterocyclic carbene (NHC) catalysis can also be used to achieve imine umpolung. nih.govacs.orgresearchgate.net In this approach, the NHC adds to the imine to form an aza-Breslow intermediate, which is a nucleophilic species that can react with various electrophiles. nih.govacs.orgresearchgate.net This has been demonstrated in the cross-coupling of quinoxalin-2-ones with isatins. nih.govacs.orgresearchgate.net

Photoredox-catalyzed umpolung has been utilized in the reductive trifluoromethylation of imines, where the α-amino radical couples with a trifluoromethyl radical source. rsc.org This strategy provides access to valuable trifluoromethylated amine derivatives. rsc.org

| Intermediate | Formation Pathway | Subsequent Reactivity | Reference |

|---|---|---|---|

| Radical Anion | Single-electron transfer to the imine | Protonation to form α-amino radical | snnu.edu.cn |

| α-Amino Radical | Protonation of the radical anion | Radical-radical coupling, addition to electrophiles | acs.orgsnnu.edu.cn |

| Aza-Breslow Intermediate | Addition of an N-heterocyclic carbene to the imine | Nucleophilic attack on electrophiles | nih.govacs.orgresearchgate.net |

Multi-Component Reactions (MCRs) Featuring (E)-N-Benzyl-1-cyclopentylmethanimine as a Key Component

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. nih.gov The efficiency and atom economy of MCRs make them highly attractive for the generation of diverse chemical libraries. nih.govnih.gov (E)-N-Benzyl-1-cyclopentylmethanimine, an imine derived from cyclopentanecarbaldehyde (B151901) and benzylamine, represents a key building block for participation in various MCRs. Its structure, featuring a bulky cyclopentyl group and a reactive imine functionality, allows for the synthesis of a wide array of sterically hindered and structurally diverse compounds, particularly nitrogen-containing heterocycles. nih.gov

Imines are versatile substrates in MCRs, capable of acting as electrophiles, nucleophiles, or as components in cycloaddition reactions. nih.gov The reactivity of the imine is often enhanced by protonation of the nitrogen atom, which increases its electrophilicity. nih.gov In the context of (E)-N-Benzyl-1-cyclopentylmethanimine, the benzyl (B1604629) group on the nitrogen atom and the cyclopentyl group adjacent to the imine carbon significantly influence its steric and electronic properties, thereby affecting its reactivity in MCRs.

A prominent class of MCRs where imines like (E)-N-Benzyl-1-cyclopentylmethanimine are pivotal is the Ugi four-component reaction (U-4CR). wikipedia.orgnumberanalytics.com The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylaminoamide. wikipedia.orgnumberanalytics.com In this reaction, (E)-N-Benzyl-1-cyclopentylmethanimine can be formed in situ from cyclopentanecarbaldehyde and benzylamine, or it can be pre-formed and then introduced to the reaction mixture. The general mechanism involves the formation of an iminium ion, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yield the final product. wikipedia.org

The following table illustrates the potential application of (E)-N-Benzyl-1-cyclopentylmethanimine in a Ugi-type reaction, based on analogous transformations with other N-benzyl imines.

| Aldehyde Component (Precursor) | Amine Component (Precursor) | Carboxylic Acid | Isocyanide | Product | Ref. |

| Cyclopentanecarbaldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | N-Benzyl-N-(1-(tert-butylcarbamoyl)cyclopentyl)benzamide | wikipedia.orgmdpi.com |

| Cyclopentanecarbaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | N-Benzyl-N-(1-(cyclohexylcarbamoyl)cyclopentyl)acetamide | wikipedia.orgmdpi.com |

| Cyclopentanecarbaldehyde | Benzylamine | Propionic Acid | Benzyl isocyanide | N-Benzyl-N-(1-(benzylcarbamoyl)cyclopentyl)propionamide | wikipedia.orgmdpi.com |

Another significant MCR is the Passerini three-component reaction (P-3CR), which combines an aldehyde, a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly utilize a pre-formed imine, the foundational components of (E)-N-Benzyl-1-cyclopentylmethanimine (cyclopentanecarbaldehyde) can participate. The reaction proceeds through a concerted mechanism involving a trimolecular interaction of the reactants. wikipedia.org The resulting α-acyloxy carboxamides are valuable intermediates for the synthesis of various biologically active molecules. wikipedia.org

The table below demonstrates the expected outcomes of a Passerini reaction using cyclopentanecarbaldehyde, a precursor to (E)-N-Benzyl-1-cyclopentylmethanimine.

| Aldehyde Component | Carboxylic Acid | Isocyanide | Product | Ref. |

| Cyclopentanecarbaldehyde | Benzoic Acid | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)cyclopentyl benzoate | wikipedia.orgorganic-chemistry.org |

| Cyclopentanecarbaldehyde | Acetic Acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)cyclopentyl acetate | wikipedia.orgorganic-chemistry.org |

| Cyclopentanecarbaldehyde | Propionic Acid | Benzyl isocyanide | 1-(Benzylcarbamoyl)cyclopentyl propionate | wikipedia.orgorganic-chemistry.org |

Furthermore, imines such as (E)-N-Benzyl-1-cyclopentylmethanimine are key intermediates in the synthesis of various heterocyclic systems through MCRs. For instance, the reaction of imines with acid chlorides and alkynes in the presence of a palladium catalyst can lead to the formation of diverse pyrrole (B145914) derivatives. nih.gov Similarly, multicomponent cycloaddition reactions involving imines as azadienes can be employed to construct a variety of N-heterocycles. nih.gov The steric bulk of the cyclopentyl group in (E)-N-Benzyl-1-cyclopentylmethanimine can be expected to influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Detailed research findings on analogous systems indicate that the choice of solvent and catalyst can significantly impact the yield and selectivity of these MCRs. For instance, polar aprotic solvents like DMF are often effective for Ugi reactions, while Passerini reactions can proceed well in a variety of aprotic solvents. wikipedia.orgorganic-chemistry.org The use of Lewis acids can also accelerate imine-based MCRs by activating the imine towards nucleophilic attack. nih.gov

Conformational Analysis and Stereochemical Preferences of the (E)-Isomer and Potential Z-Isomer

The stereochemistry around the carbon-nitrogen double bond is a critical aspect of the structure of N-Benzyl-1-cyclopentylmethanimine. The molecule can exist as two geometric isomers, (E) and (Z), which can have different stabilities and reactivities. Conformational analysis, typically performed using quantum mechanical methods such as Density Functional Theory (DFT), allows for the determination of the preferred spatial arrangement of the atoms and the relative energies of the different isomers.

The (E)-isomer is generally expected to be thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the bulky benzyl and cyclopentyl groups. In the (E)-configuration, these groups are positioned on opposite sides of the C=N double bond, minimizing non-bonded interactions. In contrast, the (Z)-isomer would experience significant steric clash between these groups, leading to a higher energy state.

Computational studies on similar N-aryl amides have shown that steric repulsion plays a crucial role in determining conformational preferences. nih.gov The relative energies of the (E) and (Z) isomers can be calculated, and the energy barrier for the interconversion between them can be determined by locating the transition state for the isomerization process.

Table 1: Calculated Relative Energies of (E) and (Z) Isomers of N-Benzyl-1-cyclopentylmethanimine (Illustrative Data)

| Isomer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| (E) | 0.0 | >99 |

| (Z) | 5-10 | <1 |

Note: The data in this table is illustrative and based on general principles and data for analogous imines. Actual values would require specific quantum chemical calculations.

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO Interactions, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

For (E)-N-Benzyl-1-cyclopentylmethanimine, the HOMO is expected to be primarily localized on the electron-rich benzylamine moiety and the nitrogen atom, which has a lone pair of electrons. The LUMO is anticipated to be centered on the electrophilic imine carbon atom and the C=N double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. The imine carbon atom is expected to carry a partial positive charge, making it susceptible to attack by nucleophiles, while the nitrogen atom will have a partial negative charge. nih.gov

Table 2: Calculated Electronic Properties of (E)-N-Benzyl-1-cyclopentylmethanimine (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.0 to 7.0 eV |

| Partial Charge on Imine Carbon | +0.2 to +0.4 |

| Partial Charge on Nitrogen | -0.3 to -0.5 |

Note: The data in this table is illustrative and based on typical values for similar N-benzyl imines from computational studies. nih.govnih.gov Actual values would require specific quantum chemical calculations.

Quantum Chemical Exploration of Reaction Pathways and Transition States for Key Transformations

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states. ucsb.edu For (E)-N-Benzyl-1-cyclopentylmethanimine, key transformations such as hydrolysis (reaction with water to form cyclopentanecarbaldehyde and benzylamine) and reduction (addition of a hydride to the C=N bond to form the corresponding secondary amine) can be investigated.

By calculating the energies of the transition states, the activation energies for these reactions can be determined, providing a quantitative measure of the reaction rates. youtube.com For instance, the mechanism of imine formation and hydrolysis often involves proton transfer steps that can be facilitated by solvent molecules, a process that can be modeled computationally. acs.org Theoretical studies on the reduction of imines have also elucidated the role of reagents like borohydrides and the nature of the transition states involved. researchgate.net

Table 3: Calculated Activation Energies for Key Transformations of (E)-N-Benzyl-1-cyclopentylmethanimine (Illustrative Data)

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Hydrolysis (acid-catalyzed) | Protonated imine-water complex | 15-25 |

| Reduction (with NaBH4) | Hydride transfer to imine carbon | 10-20 |

Note: The data in this table is illustrative and based on computational studies of similar imine reactions. acs.orgresearchgate.net Actual values would require specific quantum chemical calculations for the title compound.

Computational Studies on Solvent Effects and Catalytic Activation

The solvent in which a reaction is carried out can have a significant impact on its outcome. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can be effective for studying the influence of solvent polarity on the stability of different conformations and the energies of reaction pathways. researchgate.net Explicit models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide detailed insights into specific solvent-solute interactions, such as hydrogen bonding.

Catalysis is another area where computational studies can provide crucial understanding. For imines, reactions are often catalyzed by acids or metals. Computational chemistry can be used to model the interaction of (E)-N-Benzyl-1-cyclopentylmethanimine with a catalyst, such as a Lewis acid. These studies can reveal how the catalyst activates the imine, for example, by coordinating to the nitrogen atom and increasing the electrophilicity of the imine carbon. nih.govorganic-chemistry.org The mechanism of palladium-catalyzed reactions involving N-benzyl imines has also been a subject of computational investigation. elsevierpure.com

Role of E N Benzyl 1 Cyclopentylmethanimine in Catalysis and Asymmetric Organic Synthesis

Design and Application of (E)-N-Benzyl-1-cyclopentylmethanimine as a Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While there is no direct evidence of (E)-N-Benzyl-1-cyclopentylmethanimine itself being used as a chiral auxiliary, its derivatives could potentially serve this purpose. The core concept involves the introduction of a chiral center, for instance, by using a chiral amine to synthesize the imine, which could then direct subsequent reactions.

More plausibly, (E)-N-Benzyl-1-cyclopentylmethanimine can serve as a precursor to valuable chiral ligands. The imine functionality can be readily transformed into a chiral amine via asymmetric reduction. This resulting chiral amine can then be further functionalized to create a diverse range of ligands for asymmetric catalysis. For example, the nitrogen atom could be part of a bidentate or tridentate ligand framework that can coordinate with a metal center. The cyclopentyl and benzyl (B1604629) groups offer steric bulk that can influence the stereochemical environment around the metal, potentially leading to high levels of enantioselectivity in catalytic reactions.

The synthesis of such ligands often involves a modular approach, allowing for the fine-tuning of steric and electronic properties. The general synthetic route would involve:

Asymmetric reduction of the imine to form a chiral secondary amine.

Further functionalization of the amine to introduce other coordinating groups, such as phosphines, pyridines, or oxazolines.

These ligands can then be complexed with various transition metals like palladium, rhodium, iridium, or iron to generate catalysts for a wide range of asymmetric transformations.

Metal-Catalyzed Transformations Utilizing Imine-Derived Ligands

Ligands derived from imines, particularly chiral amines obtained from their reduction, are pivotal in numerous metal-catalyzed reactions. The N-benzyl and cyclopentyl groups in a ligand derived from (E)-N-Benzyl-1-cyclopentylmethanimine would play a crucial role in creating a specific chiral pocket around the metal center. This steric influence is key to achieving high enantioselectivity.

A significant application for such ligands is in asymmetric hydrogenation . Chiral amine and diamine ligands are known to be highly effective in the rhodium- and iridium-catalyzed hydrogenation of various prochiral substrates, including olefins, ketones, and other imines. The development of iron-catalyzed asymmetric hydrogenation of N-alkyl imines has also been a significant advancement, offering a more sustainable alternative to precious metal catalysts. researchgate.net

Another area of application is in asymmetric allylic alkylation , a powerful carbon-carbon bond-forming reaction. Chiral ligands are essential for controlling the stereochemistry of the newly formed stereocenter. Palladium complexes with chiral nitrogen-containing ligands have been extensively studied and have shown high efficacy in these reactions.

The table below summarizes potential metal-catalyzed transformations where ligands derived from (E)-N-Benzyl-1-cyclopentylmethanimine could be applied.

| Transformation | Metal Catalyst | Potential Role of Imine-Derived Ligand |

| Asymmetric Hydrogenation | Rh, Ir, Fe | Creation of a chiral environment to control the stereoselective addition of hydrogen. |

| Asymmetric Allylic Alkylation | Pd | Control of the stereochemistry of the nucleophilic attack on the π-allyl intermediate. |

| Asymmetric Transfer Hydrogenation | Mn | Formation of a chiral manganese complex for the enantioselective reduction of ketimines. acs.org |

| Asymmetric C-H Activation | Rh, Pd | Directing group and source of chirality for the enantioselective functionalization of C-H bonds. |

Organocatalytic and Biocatalytic Applications with (E)-N-Benzyl-1-cyclopentylmethanimine as a Substrate

In organocatalysis, the imine functionality of (E)-N-Benzyl-1-cyclopentylmethanimine can be activated by a chiral organocatalyst, such as a Brønsted acid or a secondary amine, to undergo enantioselective additions. For instance, in a nitro-Mannich (aza-Henry) reaction , a chiral bifunctional organocatalyst could activate the imine and a nitroalkane simultaneously, leading to the formation of a chiral β-nitroamine with high enantioselectivity. nih.gov

Similarly, N-heterocyclic carbene (NHC) organocatalysis offers a versatile platform for the reaction of imines. Imines can act as electrophiles, reacting with NHC-generated nucleophiles to form a variety of nitrogen-containing heterocycles and functionalized amines. rsc.org

Biocatalysis presents a green and highly selective alternative for the transformation of imines. Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of a wide range of imines to the corresponding chiral amines with excellent enantioselectivity. nih.govcapes.gov.br (E)-N-Benzyl-1-cyclopentylmethanimine would be a potential substrate for IREDs, yielding a chiral secondary amine. The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting an appropriate IRED from a panel of enzymes. acs.org

The table below outlines potential organocatalytic and biocatalytic applications for (E)-N-Benzyl-1-cyclopentylmethanimine.

| Catalytic System | Reaction Type | Product |

| Chiral Brønsted Acid | Nitro-Mannich Reaction | Chiral β-nitroamine |

| N-Heterocyclic Carbene | Acyl Anion Addition | Chiral α-amino ketone derivative |

| Imine Reductase (IRED) | Asymmetric Reduction | Chiral N-benzyl-1-cyclopentylmethanamine |

Advanced Analytical Methodologies for Probing Reaction Intermediates and Mechanisms of E N Benzyl 1 Cyclopentylmethanimine Reactions

Mass Spectrometry Techniques for Imine and Iminium Ion Intermediate Detection (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying reactive intermediates in complex chemical mixtures. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for the detection of labile species like iminium ions.

Detection of Iminium Ion Intermediates: The formation of iminium ions is a key step in many reactions of alicyclic amines. nih.gov These electrophilic species are often too transient to be detected directly. A common and effective strategy is to trap them with a nucleophilic agent, creating a stable adduct that can be readily analyzed by LC-MS/MS. nih.govnih.govrsc.org Potassium cyanide (KCN) is a highly effective trapping agent for iminium ions. nih.govrsc.org In a hypothetical reaction where (E)-N-Benzyl-1-cyclopentylmethanimine is protonated or alkylated to form an iminium ion, the addition of KCN would result in a stable α-aminonitrile adduct.

The LC-MS/MS method for detecting this adduct would typically involve a constant neutral loss scan. For instance, the cyanide adduct of the N-benzyl-1-cyclopentylmethaniminium ion would be expected to lose a molecule of hydrogen cyanide (HCN, 27 Da) upon collision-induced dissociation (CID). rsc.org By scanning for this specific neutral loss, the instrument can selectively identify potential cyanide adducts in the mixture. Subsequent product ion scans would then be used for detailed structural characterization. nih.gov This approach has been successfully used to study the metabolic activation of various alicyclic amines and other drugs where iminium ion formation is suspected. nih.govnih.govrsc.org

The table below illustrates the expected mass spectrometric data for the parent imine and its potential iminium ion intermediate, along with its cyanide-trapped adduct.

Table 1: Hypothetical Mass Spectrometry Data for (E)-N-Benzyl-1-cyclopentylmethanimine and Related Intermediates This table is interactive. You can sort and filter the data.

| Compound Name | Structure | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Key Fragment Ions or Adducts (m/z) |

|---|---|---|---|---|---|

| (E)-N-Benzyl-1-cyclopentylmethanimine |  |

C₁₃H₁₇N | 187.1361 | 188.1434 | 91.05 (Tropylium ion), 186.13 (Loss of H) |

| N-Benzyl-1-cyclopentylmethaniminium Ion |  |

C₁₃H₁₈N⁺ | 188.1439 | 188.1439 | Parent Ion |

In Situ Spectroscopic Monitoring for Kinetic and Mechanistic Elucidation (e.g., IR, NMR)

In situ (in the reaction mixture) spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. spectroscopyonline.commt.com This avoids the potential errors and artifacts associated with offline analysis, where samples must be withdrawn and quenched. americanpharmaceuticalreview.com

In Situ Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the synthesis of imines. researchgate.netnih.gov The formation of (E)-N-Benzyl-1-cyclopentylmethanimine from cyclopentanecarbaldehyde (B151901) and benzylamine (B48309), for example, can be tracked by monitoring specific vibrational bands. researchgate.netsemanticscholar.org A probe-based in situ IR spectrometer (like ReactIR) can be inserted directly into the reaction vessel. mt.com

The key changes to monitor would be:

The disappearance of the C=O stretching band of cyclopentanecarbaldehyde (typically around 1720-1740 cm⁻¹).

The disappearance of the N-H bending vibration of benzylamine (around 1600 cm⁻¹).

The appearance of the C=N stretching band of the imine product, (E)-N-Benzyl-1-cyclopentylmethanimine (typically around 1640-1690 cm⁻¹). researchgate.net

By plotting the absorbance of these peaks over time, detailed kinetic profiles can be generated, allowing for the determination of reaction rates, orders, and the identification of any induction periods or intermediate buildups. researchgate.netxjtu.edu.cn

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides highly detailed structural information and can be used for quantitative analysis, making it a powerful tool for mechanistic studies. researchgate.net The use of flow NMR or benchtop NMR spectrometers integrated into reactor systems allows for in-line monitoring of reactions. nih.govresearchgate.net For the synthesis of (E)-N-Benzyl-1-cyclopentylmethanimine, ¹H NMR spectroscopy could be used to track:

The disappearance of the aldehyde proton signal of cyclopentanecarbaldehyde (around 9.6-9.8 ppm).

The appearance of the characteristic imine proton signal (CH=N) of the product (typically around 8.0-8.5 ppm). rsc.org

Changes in the signals corresponding to the benzylic (CH₂-N) and cyclopentyl protons.

Microfluidic NMR spectroscopy has proven capable of quantifying the kinetics of even rapid imine formation reactions, demonstrating its utility in obtaining precise rate constants. nih.gov

The following table summarizes the key spectroscopic handles for monitoring a hypothetical synthesis of the target imine.

Table 2: Characteristic Spectroscopic Data for Monitoring the Synthesis of (E)-N-Benzyl-1-cyclopentylmethanimine This table is interactive. You can sort and filter the data.

| Compound | Analytical Technique | Key Signal | Typical Position | Change During Reaction |

|---|---|---|---|---|

| Cyclopentanecarbaldehyde | In Situ IR | C=O Stretch | ~1730 cm⁻¹ | Decreases |

| Cyclopentanecarbaldehyde | In Situ ¹H NMR | Aldehyde H (CHO) | ~9.7 ppm | Decreases |

| Benzylamine | In Situ IR | N-H Bend | ~1600 cm⁻¹ | Decreases |

| (E)-N-Benzyl-1-cyclopentylmethanimine | In Situ IR | C=N Stretch | ~1665 cm⁻¹ | Increases |

Development of Analytical Protocols for Reaction Progress and Product Analysis

A robust analytical protocol for studying reactions of (E)-N-Benzyl-1-cyclopentylmethanimine combines the strengths of both in situ spectroscopy and offline chromatographic/mass spectrometric methods. Such a protocol ensures comprehensive understanding from initial kinetics to final product purity.

A Step-by-Step Protocol:

Method Development & Calibration: Before monitoring the actual reaction, reference spectra (IR, NMR) and chromatograms (LC-MS) of the pure starting materials, the expected product ((E)-N-Benzyl-1-cyclopentylmethanimine), and any potential key intermediates or side products should be acquired. spectroscopyonline.com For quantitative analysis, calibration curves correlating signal intensity (e.g., IR absorbance, peak area) to concentration should be prepared.

In Situ Monitoring for Kinetics: The reaction is set up in a reactor equipped with an in situ IR or NMR probe. The reaction is monitored continuously from the addition of the first reagent. The data collected provides real-time kinetic profiles, identifies the reaction endpoint, and can reveal the presence of transient intermediates. mt.com This is particularly useful for optimizing reaction conditions like temperature and addition rates. nih.gov

Offline Analysis for Intermediate and Product Identification: Samples are taken from the reaction at various time points (including the start, midpoint, and end). These samples are quenched appropriately and analyzed by LC-MS/MS. This analysis serves multiple purposes:

It confirms the identity of the product.

It identifies and helps elucidate the structure of any unexpected side products or stable intermediates.

When combined with trapping agents like KCN, it can confirm the formation of transient iminium ions. nih.govrsc.org

Final Product Analysis and Purification: Once the in situ monitoring indicates the reaction is complete, the final product is worked up. The purity of the crude and purified (E)-N-Benzyl-1-cyclopentylmethanimine is assessed using techniques like HPLC with UV detection, GC-MS, and NMR spectroscopy. orgsyn.org

This integrated approach ensures that the reaction is not only monitored for completion but also thoroughly understood on a mechanistic level. The combination of real-time kinetic data with detailed structural information of all components provides a complete picture of the chemical transformation.

Table 3: Example Workflow for Analytical Protocol Development This table is interactive. You can sort and filter the data.

| Step | Action | Technique(s) | Purpose |

|---|---|---|---|

| 1 | Reference Analysis | NMR, IR, LC-MS | Obtain standard data for all known compounds. |

| 2 | Calibration | In Situ IR / HPLC | Develop quantitative models to correlate signal to concentration. |

| 3 | Real-Time Monitoring | In Situ IR or NMR | Track reaction progress, determine kinetics, and identify endpoint. |

| 4 | Intermediate Trapping | LC-MS/MS with KCN | Detect and characterize transient iminium ion intermediates. |

| 5 | Time-Point Sampling | HPLC, LC-MS | Corroborate in-situ data and identify unknown side products. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.